3-Methyl-2-cyclopenten-1-one

Catalog No.
S702629
CAS No.
2758-18-1
M.F
C6H8O
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-cyclopenten-1-one

CAS Number

2758-18-1

Product Name

3-Methyl-2-cyclopenten-1-one

IUPAC Name

3-methylcyclopent-2-en-1-one

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3

InChI Key

CHCCBPDEADMNCI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CC1

Solubility

soluble in water; soluble in oil
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CC(=O)CC1

Occurrence and Natural Product Chemistry:

3-Methyl-2-cyclopenten-1-one is a cyclic ketone, a type of organic compound containing a carbon-oxygen double bond (carbonyl group) within a ring structure. It is a naturally occurring product found in Capsicum annuum, the common chili pepper []. The presence of this compound, along with other volatile organic compounds, contributes to the characteristic aroma and flavor of chili peppers [].

Potential Biological Activities:

Research suggests that 3-Methyl-2-cyclopenten-1-one may possess various biological activities, although further investigation is needed to fully understand its potential applications. Studies have shown that the compound exhibits:

  • Antimicrobial activity: It has been shown to inhibit the growth of certain bacteria and fungi [].
  • Antioxidant activity: It may act as an antioxidant, protecting cells from damage caused by free radicals [].
  • Insecticidal activity: Studies indicate potential insecticidal properties against specific insects [].

Research Applications:

Due to its potential biological activities, 3-Methyl-2-cyclopenten-1-one may be used in various scientific research fields, including:

  • Natural product chemistry: Researchers are investigating the compound's biosynthesis, isolation, and characterization to understand its role in chili peppers and explore its potential as a source of novel natural products [].
  • Food science: Studies are exploring the role of 3-Methyl-2-cyclopenten-1-one in the flavor and aroma of chili peppers and its potential applications in food flavoring [].
  • Pharmacology: Research is ongoing to evaluate the potential therapeutic applications of 3-Methyl-2-cyclopenten-1-one based on its observed biological activities, requiring further investigation and clinical trials.

3-Methyl-2-cyclopenten-1-one is a cyclic ketone with the molecular formula C6H8OC_6H_8O and a molecular weight of approximately 96.1271 g/mol. It is characterized by its unique cyclopentenone structure, which includes a methyl group at the 3-position and a carbonyl group at the 1-position. This compound is known for its presence in various natural sources, including Capsicum annuum, commonly known as bell pepper, where it contributes to the flavor profile .

  • Oxidation: It can be oxidized to form 3-methyl-2-cyclopentenone using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The compound can be reduced to produce 3-methylcyclopentanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
  • Reduction: Lithium aluminum hydride, sodium borohydride, palladium or platinum catalysts under hydrogen gas.
  • Substitution: Amines or alcohols in either acidic or basic conditions.

3-Methyl-2-cyclopenten-1-one exhibits notable biological activities. It has been observed to influence cellular functions by modulating signaling pathways and gene expression. Specifically, it demonstrates anti-inflammatory effects that can impact cellular signaling related to inflammation. Additionally, it interacts with various enzymes and proteins, playing a role in biochemical pathways involving reduction and oxidation processes .

The synthesis of 3-Methyl-2-cyclopenten-1-one can be achieved through various methods:

  • Cyclization of 3-Methyl-1,5-hexadiene:
    • This method employs a palladium catalyst under mild conditions (50–100°C) and atmospheric pressure.
  • Oxidation of 3-Methylcyclopentene:
    • Using oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium facilitates the formation of the ketone.
  • Catalytic Hydrogenation:
    • In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methyl-2-cyclopentenone using palladium or platinum catalysts at elevated temperatures and pressures .
  • Water Splitting Method:
    • A novel approach involves producing 3-Methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural by water splitting with zinc under high-temperature water conditions, yielding approximately 30.5% .

3-Methyl-2-cyclopenten-1-one finds applications in various fields:

  • Flavoring Agents: It is used in food products for its flavor-enhancing properties.
  • Fragrance Industry: Its unique scent profile makes it valuable in perfumery.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds due to its reactive carbonyl group .

Research indicates that 3-Methyl-2-cyclopenten-1-one interacts with various biomolecules, influencing enzymatic activity and cellular metabolism. These interactions are crucial for understanding its role in biological systems and potential therapeutic applications. For example, studies have shown that it can affect inflammation-related pathways, highlighting its potential use in anti-inflammatory therapies .

Several compounds share structural similarities with 3-Methyl-2-cyclopenten-1-one:

Compound NameStructure TypeUnique Features
2-Cyclopenten-1-oneCyclic KetoneLacks methyl substitution; simpler structure
3-MethylcyclopenteneCyclic AlkeneSaturated structure; lacks carbonyl functionality
4-MethylcyclohexanoneCyclic KetoneLarger ring size; different substitution pattern
3-Hydroxy-2-cyclopentenoneHydroxy KetoneContains hydroxyl group; different reactivity

Uniqueness of 3-Methyl-2-cyclopenten-1-one

What sets 3-Methyl-2-cyclopenten-1-one apart from these similar compounds is its specific arrangement of functional groups and its ability to participate in diverse

Physical Description

Pale straw-coloured liquid; warm-spicy, sweet-floral and diffusive yet quite tenaceous odour

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

96.057514874 g/mol

Monoisotopic Mass

96.057514874 g/mol

Boiling Point

157.5 °C

Heavy Atom Count

7

Density

0.968-0.975

UNII

6V7RSW7273

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2758-18-1

Wikipedia

3-methyl-2-cyclopenten-1-one

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Cyclopenten-1-one, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types